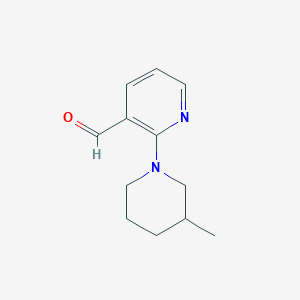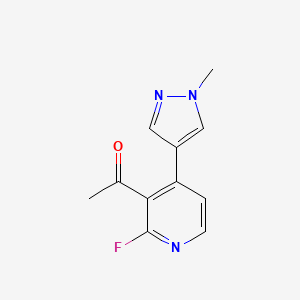
3-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(2,4-Dimetilfenil)-1,2,4-oxadiazol-5-il)anilina es un compuesto orgánico que pertenece a la clase de los oxadiazoles. Los oxadiazoles son compuestos heterocíclicos que contienen un átomo de oxígeno y dos átomos de nitrógeno en un anillo de cinco miembros. Este compuesto específico presenta un grupo 2,4-dimetilfenil y un grupo anilina unidos al anillo oxadiazol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(3-(2,4-Dimetilfenil)-1,2,4-oxadiazol-5-il)anilina típicamente involucra la ciclización de precursores apropiados. Un método común es la reacción de 2,4-dimetilbenzohidrazida con un óxido de nitrilo adecuado, seguido de ciclización para formar el anillo oxadiazol. Las condiciones de reacción a menudo incluyen el uso de una base como hidróxido de sodio o carbonato de potasio y un solvente como etanol o acetonitrilo. La reacción generalmente se lleva a cabo a temperaturas elevadas para facilitar el proceso de ciclización.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento de la síntesis. Además, la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del solvente, es crucial para la producción a gran escala.
Análisis De Reacciones Químicas
Tipos de reacciones
3-(3-(2,4-Dimetilfenil)-1,2,4-oxadiazol-5-il)anilina puede someterse a diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el anillo oxadiazol en otros grupos funcionales.
Sustitución: Las reacciones de sustitución electrofílica y nucleofílica pueden ocurrir en los anillos aromáticos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan a menudo.
Sustitución: Los reactivos como los halógenos (cloro, bromo) y los nucleófilos (aminas, tioles) se emplean comúnmente.
Principales productos
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en los anillos aromáticos.
Aplicaciones Científicas De Investigación
3-(3-(2,4-Dimetilfenil)-1,2,4-oxadiazol-5-il)anilina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica para la preparación de moléculas más complejas.
Biología: La actividad biológica potencial del compuesto lo convierte en un candidato para el descubrimiento y desarrollo de fármacos.
Medicina: Puede exhibir propiedades farmacológicas, lo que la convierte en un elemento de interés en la química medicinal para el desarrollo de nuevos agentes terapéuticos.
Industria: El compuesto se puede utilizar en el desarrollo de materiales con propiedades específicas, como polímeros y colorantes.
Mecanismo De Acción
El mecanismo de acción de 3-(3-(2,4-Dimetilfenil)-1,2,4-oxadiazol-5-il)anilina depende de su aplicación específica. En los sistemas biológicos, puede interactuar con objetivos moleculares como enzimas o receptores, modulando su actividad. El anillo oxadiazol puede participar en enlaces de hidrógeno y otras interacciones, lo que influye en la afinidad de unión y especificidad del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
3-(2,4-Dimetilfenil)-1,2,4-oxadiazol: Carece del grupo anilina, lo que puede afectar su reactividad y aplicaciones.
3-(3-(2,4-Dimetilfenil)-1,2,4-tiadiazol-5-il)anilina: Contiene un átomo de azufre en lugar de oxígeno en el anillo, lo que puede alterar sus propiedades químicas y actividad biológica.
3-(3-(2,4-Dimetilfenil)-1,2,4-triazol-5-il)anilina: Presenta un átomo de nitrógeno adicional en el anillo, lo que puede afectar su estabilidad y reactividad.
Unicidad
3-(3-(2,4-Dimetilfenil)-1,2,4-oxadiazol-5-il)anilina es única debido a la presencia de tanto el anillo oxadiazol como el grupo anilina, que confieren propiedades químicas y biológicas específicas.
Propiedades
Fórmula molecular |
C16H15N3O |
|---|---|
Peso molecular |
265.31 g/mol |
Nombre IUPAC |
3-[3-(2,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]aniline |
InChI |
InChI=1S/C16H15N3O/c1-10-6-7-14(11(2)8-10)15-18-16(20-19-15)12-4-3-5-13(17)9-12/h3-9H,17H2,1-2H3 |
Clave InChI |
PNMWLGYEVTVZDM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 2-((7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl)amino)nicotinate](/img/structure/B11783232.png)


![6-Bromo-8-chlorotetrazolo[1,5-A]pyrazine](/img/structure/B11783248.png)




![6-Phenyl-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11783297.png)
![6-(3-Bromophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11783305.png)

